5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione
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Overview
Description
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidine ring and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with appropriate reagents to form the pyrazolyl intermediate.
Chlorination: The pyrazolyl intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Cyclization: The chlorinated intermediate undergoes cyclization with suitable reagents to form the pyrimidine ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Uniqueness
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione stands out due to its unique combination of a chloro-substituted pyrimidine ring and a pyrazolyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13ClN4O3 |
---|---|
Molecular Weight |
332.74 g/mol |
IUPAC Name |
5-chloro-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C15H13ClN4O3/c1-8-10(12-17-13(21)11(16)14(22)18-12)15(23)20(19(8)2)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H,17,18,21,22) |
InChI Key |
MIEMXCUIKXUUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=NC(=O)C(C(=O)N3)Cl |
Origin of Product |
United States |
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